1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-[2-[(2-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2.ClH/c1-13-19(20(26)27)22-23-25(13)18-8-4-6-14-11-24(10-9-16(14)18)12-15-5-2-3-7-17(15)21;/h2-8H,9-12H2,1H3,(H,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOFOIZPVUVCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=CC=C4F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a novel derivative that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a tetrahydroisoquinoline core and a triazole moiety. The presence of the 2-fluorophenyl group is significant for its biological activity, as fluorine substitution can enhance lipophilicity and metabolic stability.
Research indicates that the compound acts as a D1 receptor positive allosteric modulator . D1 receptors are involved in various neurological processes including motor function and cognitive processes. By modulating these receptors, the compound has potential therapeutic implications in treating conditions such as Parkinson's disease and schizophrenia .
Antidepressant Effects
In preclinical studies, this compound demonstrated significant antidepressant-like effects in animal models. The mechanism appears to involve the modulation of neurotransmitter systems, particularly dopamine and serotonin pathways.
Neuroprotective Properties
The compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage. In vitro studies indicate that it can reduce cell death in neuronal cultures exposed to neurotoxic agents .
Case Studies
Several studies have investigated the efficacy of this compound:
-
Study on Cognitive Enhancement :
- Objective : To evaluate the cognitive-enhancing effects in rodent models.
- Findings : The compound improved performance in memory tasks compared to control groups, suggesting its potential for treating cognitive impairments associated with neurodegenerative diseases.
- Neuroprotective Study :
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety (-COOH) at position 4 of the triazole ring is highly reactive, enabling derivatization for enhanced solubility or bioactivity. Key reactions include:
For example, reaction with methanol under acidic conditions yields the methyl ester derivative, which has been used to study structure-activity relationships in related triazole-containing compounds .
Triazole Ring Reactivity
The 1,2,3-triazole core participates in coordination chemistry and substitution reactions:
| Reaction Type | Conditions | Products | Significance |
|---|---|---|---|
| Metal Coordination | Reaction with transition metal ions | Metal complexes (e.g., Cu²⁺, Zn²⁺) | Potential catalytic or antimicrobial activity |
| N-Alkylation | Alkyl halides, base (K₂CO₃) | N-substituted triazoles | Modulation of electronic properties |
The presence of the 5-methyl group on the triazole ring sterically hinders certain reactions, such as C-H activation, but enhances stability against metabolic degradation.
Tetrahydroisoquinoline Modifications
The tetrahydroisoquinoline moiety undergoes reactions typical of tertiary amines:
Oxidation of the tetrahydroisoquinoline ring to isoquinoline has been observed under strong oxidizing conditions, though this may reduce pharmacological activity due to loss of conformational flexibility .
Fluorophenyl Substituent Interactions
The 2-fluorophenylmethyl group influences electronic and steric properties:
| Reaction Type | Conditions | Products | Role of Fluorine |
|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro derivatives at meta/para positions | Fluorine directs substitution via -I effect |
| Hydrogenolysis | H₂, Pd/C | Debenzylation to remove the benzyl group | Simplifies structure for metabolite studies |
The electron-withdrawing fluorine atom stabilizes intermediates during substitution reactions, favoring para-substitution in electrophilic attacks.
Degradation Pathways
Under physiological or extreme conditions, the compound undergoes hydrolysis and oxidation:
Stability studies recommend storage at neutral pH and low temperatures to minimize degradation .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
Preparation Methods
Pictet-Spengler Reaction
The tetrahydroisoquinoline moiety is synthesized from a phenylalanine derivative and formaldehyde under acidic conditions. Modified protocols from EP0636612A1 avoid mutagenic byproducts by substituting hydrochloric acid with sulfuric or hydrobromic acid.
Procedure :
- Reactants : L-Phenylalanine derivative (1 equiv), paraformaldehyde (1.2 equiv).
- Acid Catalyst : 98% sulfuric acid (2 equiv).
- Conditions : Reflux at 70°C for 12 hours.
- Workup : Neutralization with aqueous NaOH, extraction with ethyl acetate, and recrystallization from ethanol.
Key Modification :
- Introduction of the (2-fluorophenyl)methyl group at position 2 is achieved via reductive alkylation using 2-fluorobenzyl bromide and sodium cyanoborohydride in methanol at 0–5°C.
Construction of the 1H-1,2,3-Triazole-4-Carboxylic Acid Moiety
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is formed using CuAAC, as described in recent kinase inhibitor syntheses.
Procedure :
- Azide Precursor : 5-Amino-1,2,3,4-tetrahydroisoquinoline (1 equiv) is treated with sodium nitrite and HCl to generate the diazonium salt, followed by reaction with sodium azide.
- Alkyne Component : Methyl propiolate (1.1 equiv) in t-BuOH/H₂O (4:1).
- Catalyst : CuSO₄·5H₂O (10 mol%) and sodium ascorbate.
- Conditions : 40°C for 4 hours, purified via TLC (EtOAc/n-hexane 4:6).
Carboxylic Acid Formation :
Coupling and Final Salt Formation
Amide Bond Formation
The tetrahydroisoquinoline and triazole intermediates are coupled via nucleophilic aromatic substitution:
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous ethanol and treated with HCl gas until pH 2–3. The mixture is stirred for 1 hour, and the hydrochloride salt is isolated via vacuum filtration.
Characterization and Analytical Data
Spectral Data
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized for yield?
Methodological Answer: The compound’s synthesis involves multi-step reactions, including alkylation of tetrahydroisoquinoline and triazole ring formation. A key intermediate, 2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-amine, can be synthesized via reductive amination using NaBHCN in methanol under nitrogen . Optimize yield by controlling stoichiometry (1:1.2 molar ratio of amine to fluorophenylaldehyde) and reaction time (12–16 hours). Monitor progress via TLC (silica gel, ethyl acetate/hexanes 3:7). Recrystallize intermediates from ethanol/water (8:2) to improve purity .
Q. How should researchers validate the compound’s purity and structural integrity?
Methodological Answer:
- Purity: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Target purity >95% .
- Structural Confirmation: Employ H/C NMR (DMSO-d) to verify the fluorophenylmethyl group (δ 4.35 ppm, singlet) and triazole proton (δ 8.02 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical [M+H] of CHFNO·HCl (413.14 g/mol) .
Q. What solvent systems are suitable for recrystallization?
Methodological Answer: The hydrochloride salt is hygroscopic; use anhydrous ethanol or methanol for recrystallization. Add diethyl ether dropwise to a saturated solution at 0°C to precipitate crystalline product. Dry under vacuum (40°C, 12 hours) to avoid decomposition .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Methodological Answer: Unexpected shifts may arise from tautomerism in the triazole ring or HCl counterion effects. Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. Compare with computational predictions (DFT/B3LYP/6-31G*) for electronic environments. For example, a downfield shift in the carboxylic acid proton (δ 12.8 ppm) confirms intramolecular H-bonding .
Q. What strategies mitigate byproduct formation during triazole cyclization?
Methodological Answer: Byproducts like regioisomeric triazoles can form due to competing [3+2] cycloaddition pathways. Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with strict temperature control (60°C). Add TBTA (tris(benzyltriazolylmethyl)amine) to stabilize Cu(I) and suppress oxidative byproducts. Monitor reaction kinetics via in situ IR spectroscopy .
Q. How does the fluorophenyl group influence solubility and bioavailability?
Methodological Answer: The 2-fluorophenyl moiety increases lipophilicity (logP ≈ 2.8) but reduces aqueous solubility. Perform pH-dependent solubility studies (pH 1–7.4) using shake-flask methods. For bioavailability, use Caco-2 cell assays to measure permeability (P >1 ×10 cm/s indicates moderate absorption). Salt formation (HCl) improves dissolution in gastric fluid .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported vs. observed melting points?
Methodological Answer: Reported mp: 239–242°C (decomposition) . If observed mp deviates (>5°C), check for polymorphic forms via X-ray powder diffraction (XRPD). Anneal the sample at 100°C for 1 hour to isolate the thermodynamically stable form. Confirm purity via DSC (sharp endothermic peak within ±2°C of literature) .
Q. Why might biological activity vary between batches despite identical purity?
Methodological Answer: Residual solvents (e.g., DMF) or trace metals (Cu from catalysis) can inhibit target binding. Quantify residuals via GC-MS (detection limit <500 ppm). Test activity in enzyme assays (e.g., IC for kinase inhibition) with positive controls. If variations persist, perform stability studies (40°C/75% RH, 4 weeks) to rule out degradation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
